REACTION_CXSMILES
|
B(F)(F)F.[C:5]([O:10][C:11](=[O:15])[CH2:12]CC)(=[O:9])[CH2:6][CH2:7][CH3:8].[CH:16](=[O:18])[CH3:17].[C:19]([O-])(=O)[CH3:20].[Na+]>>[C:16]([O:15][CH:11]([O:10][C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH3:12])(=[O:18])[CH2:17][CH2:19][CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise via a syringe, over one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture again stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The oily layer is extracted into ether (2×25 ml.)
|
Type
|
WASH
|
Details
|
the combined ethereal extracts are washed with saturated aqueous sodium bicarbonate solution until no further evolution of CO2
|
Type
|
WASH
|
Details
|
The organic phase is then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is fractionally distilled at 8-12 mm. Hg
|
Type
|
DISTILLATION
|
Details
|
the fraction distilling at up to 62° C.
|
Type
|
CUSTOM
|
Details
|
being collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |